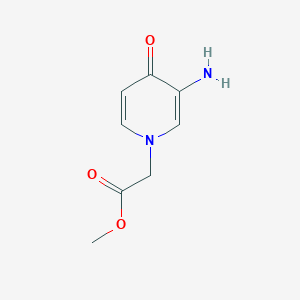![molecular formula C8H6ClNO3S B13061618 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide is an organic compound that belongs to the class of isothiazoles It is characterized by a benzene ring fused to an isothiazole ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 2-methylbenzo[D]isothiazol-3(2H)-one with a chlorinating agent. One common method is the chlorination of 2-methylbenzo[D]isothiazol-3(2H)-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:
2-Methylbenzo[D]isothiazol-3(2H)-one+SOCl2→6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides, under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted isothiazoles with various functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting enzyme activity: The compound can bind to the active sites of enzymes, thereby inhibiting their catalytic functions.
Disrupting cell membranes: Its amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization and cell lysis.
Modulating signaling pathways: It can interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-methylbenzoxazole: Similar structure but with an oxygen atom instead of sulfur in the ring.
2-Methyl-6-chlorobenzothiazole: Similar structure but with a sulfur atom in the ring.
6-Chloro-2-methylbenzothiazole: Similar structure but with a different arrangement of atoms in the ring.
Uniqueness
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide is unique due to its specific arrangement of chlorine and methyl groups on the isothiazole ring, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C8H6ClNO3S |
|---|---|
Peso molecular |
231.66 g/mol |
Nombre IUPAC |
6-chloro-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H6ClNO3S/c1-10-8(11)6-3-2-5(9)4-7(6)14(10,12)13/h2-4H,1H3 |
Clave InChI |
IFZBCYRDDVGKHA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


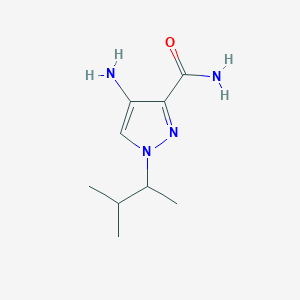
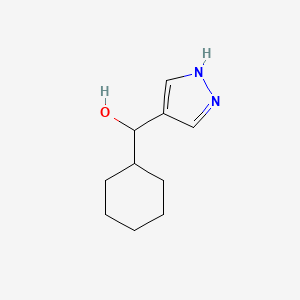
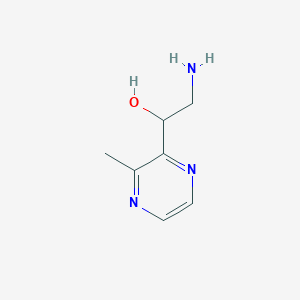
![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)

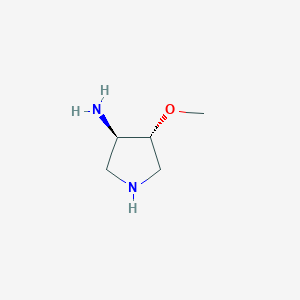



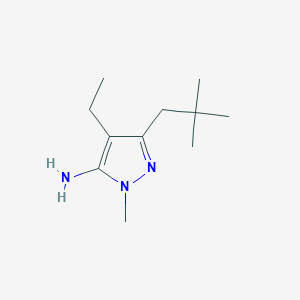
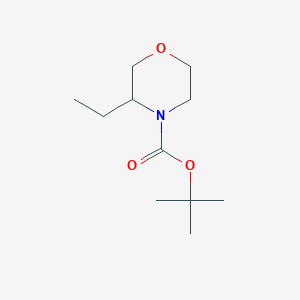
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)

